molecular formula C17H13ClFNO2 B12641228 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

Cat. No.: B12641228
M. Wt: 317.7 g/mol
InChI Key: LHZZXNXZKJHZKB-UHFFFAOYSA-N
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Description

The compound features a spiro-fused 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene core with a 4-chloro-3-fluorophenyl substituent and a cyclopropane ring. Its structural complexity arises from the azatricyclic framework, which is shared with other derivatives studied for diverse pharmacological activities.

Properties

Molecular Formula

C17H13ClFNO2

Molecular Weight

317.7 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

InChI

InChI=1S/C17H13ClFNO2/c18-11-4-1-8(7-12(11)19)20-15(21)13-9-2-3-10(14(13)16(20)22)17(9)5-6-17/h1-4,7,9-10,13-14H,5-6H2

InChI Key

LHZZXNXZKJHZKB-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=C(C=C5)Cl)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione involves several key steps:

  • Formation of Key Intermediates : The synthesis begins with the preparation of a chiral N-Boc-protected ketone as an essential intermediate.

  • Cyclization Reactions : Subsequent steps involve cyclization reactions that lead to the formation of the spirocyclic structure.

  • Functionalization : The introduction of the chloro and fluoro substituents on the phenyl ring is achieved through electrophilic aromatic substitution reactions.

  • Final Dione Formation : The final step involves the conversion of the intermediate into the target dione structure through oxidation or other functional group transformations.

Detailed Reaction Conditions

Step Reaction Type Reagents Conditions Yield
1 N-Boc Protection Boc2O Room Temperature Variable
2 Cyclization Base (e.g., NaOH) Heat (reflux) ~47%
3 Electrophilic Substitution Cl2, F-containing reagent Controlled environment Variable
4 Oxidation Oxidizing agent (e.g., KMnO4) Mild conditions Variable

The overall yield can vary significantly based on the specific conditions used in each step and the purity of starting materials.

Industrial Considerations

While laboratory-scale synthesis has been documented, industrial-scale production methods for this compound are less well-defined in the literature. Key considerations for industrial synthesis include:

  • Scalability : Methods must be optimized for larger scale while maintaining yield and purity.

  • Cost-effectiveness : The choice of reagents and reaction conditions should minimize costs while maximizing efficiency.

Applications and Biological Significance

The unique structure of this compound suggests several potential applications:

  • Pharmaceutical Development : Due to its unique pharmacophore, it may serve as a lead compound in drug discovery efforts targeting various diseases.

  • Material Science : Its distinct properties may also lend themselves to applications in developing new materials with specific functionalities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the phenyl ring.

Scientific Research Applications

The compound 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and biological studies, providing comprehensive data and insights.

Key Structural Features

  • Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and biological activity of the compound.
  • Spirocyclic Framework : This configuration often leads to unique conformational properties that can influence the interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess comparable activities due to its structural analogies .

Neuroprotective Agents

Compounds with similar structural motifs have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The spirocyclic structure may facilitate interactions with neurotransmitter systems, potentially leading to therapeutic benefits in neuroprotection .

Anticancer Potential

The unique structure of spiro compounds has been linked to anticancer properties in several studies. The ability to modulate signaling pathways involved in cell proliferation and apoptosis makes such compounds candidates for further exploration as anticancer agents .

Organic Photovoltaics

The unique electronic properties of spirocyclic compounds make them suitable for applications in organic photovoltaics (OPVs). Their ability to form stable thin films can enhance charge transport properties, which is crucial for improving the efficiency of solar cells .

Polymer Chemistry

In polymer science, spiro compounds can serve as building blocks for creating new materials with tailored mechanical and thermal properties. Their incorporation into polymer matrices can lead to enhanced performance characteristics in various applications, including coatings and composites .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of spirocyclic derivatives demonstrated that modifications to the halogen substituents significantly influenced the antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine and fluorine was found to enhance the overall efficacy of the compounds tested .

Case Study 2: Neuroprotective Screening

In a screening for neuroprotective agents, derivatives similar to 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione were assessed for their ability to inhibit neurotoxic effects induced by beta-amyloid peptides. The results indicated significant protective effects at specific concentrations, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on target proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold is common in several bioactive derivatives. Key structural variations include:

Compound Name / Substituents Biological Activity Key Findings Reference
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-[3-(4-phenylpiperazin-1-yl)propyl] analog Antimicrobial, Anticancer Exhibited anti-tumor activity (IC₅₀: 7.1–15.9 μM) and inhibition of endothelial cell migration .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Not specified Structural similarity highlights the role of spiro systems in modulating pharmacokinetic properties .
Thiourea derivatives with 3-chloro-4-fluorophenyl groups Antimicrobial (Gram-positive bacteria) MIC values: 8–32 μg/mL (standard strains), 32–64 μg/mL (hospital strains). Low cytotoxicity (MT-4 cells) .
10-(Diphenylmethylene)-4-azatricyclo analogs Anti-HIV Moderate anti-HIV activity with low cytotoxicity .

Key Observations :

  • Halogenation: The 4-chloro-3-fluorophenyl group in the target compound likely enhances bioactivity compared to non-halogenated analogs, as seen in thiourea derivatives with similar substituents (e.g., 3Cl4Fb, 3Cl4Fd) .
  • Spiro Systems : Spiro-fused cyclopropane or cyclopentane rings (as in the target compound and analogs) improve metabolic stability and binding affinity due to conformational rigidity .
  • Piperazine/Arylpiperazine Moieties : Derivatives with arylpiperazine chains (e.g., ) show dual anticancer and anti-angiogenesis effects, suggesting that the 4-aryl group in the target compound could be optimized for similar applications .
Antimicrobial Activity

Thiourea derivatives with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) demonstrated potent activity against Gram-positive bacteria, outperforming non-halogenated analogs . This aligns with the hypothesis that electron-withdrawing substituents (Cl, F) enhance target binding in microbial enzymes.

Anticancer and Anti-Angiogenesis Activity

Arylpiperazine derivatives () showed low cytotoxicity (IC₅₀ > 79.3 μM) but significant anti-tumor effects (IC₅₀: 7.1–15.9 μM). Compound 5 in this series inhibited endothelial cell migration (IC₅₀: 6.7 μM), suggesting the target compound’s 4-chloro-3-fluorophenyl group could similarly disrupt tumor vasculature .

Anti-HIV Potential

Amino derivatives of 10-(diphenylmethylene)-4-azatricyclo analogs () exhibited moderate anti-HIV activity, though less potent than clinical benchmarks. The target compound’s cyclopropane ring may offer steric advantages for viral protease inhibition, but this remains untested .

Computational and Structural Insights

  • The target compound’s electron-deficient aryl group may further tune these properties .
  • X-ray Crystallography : Structural confirmation of analogs (e.g., ) validated the azatricyclo core’s rigidity, which is critical for maintaining bioactive conformations .

Biological Activity

The compound 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a spirocyclic framework that integrates a chloro-fluorophenyl moiety and a dione functional group. Its molecular formula is C15H11ClFNO2C_{15}H_{11}ClFNO_2, with a molecular weight of approximately 293.70 g/mol .

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Effects : Compounds containing spirocyclic structures have been reported to inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of halogen substituents (e.g., chloro and fluoro) often enhances antimicrobial activity against various pathogens.
  • CNS Activity : Some derivatives have shown promise in modulating central nervous system (CNS) functions, potentially acting as anxiolytics or antidepressants .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in CNS disorders.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death .

Anticancer Activity

A study investigating the anticancer properties of spirocyclic compounds found that derivatives similar to 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Efficacy

Research conducted on related compounds revealed that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of non-halogenated analogs .

CNS Effects

In a pharmacological evaluation focusing on CNS activity, derivatives were tested for their ability to modulate serotonin receptors. The results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential use in treating depression and anxiety disorders .

Data Tables

PropertyValue
Molecular FormulaC15H11ClFNO2C_{15}H_{11}ClFNO_2
Molecular Weight293.70 g/mol
Anticancer ActivityIC50 values < 10 µM
Antimicrobial ActivityMIC < 50 µg/mL
CNS ModulationSSRI activity confirmed

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